molecular formula C8H5BrN2 B592046 7-Bromocinnoline CAS No. 1375108-47-6

7-Bromocinnoline

Cat. No.: B592046
CAS No.: 1375108-47-6
M. Wt: 209.046
InChI Key: YSQZCVRMDQNMSE-UHFFFAOYSA-N
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Description

7-Bromocinnoline is a chemical compound with the CAS Number: 1375108-47-6 . It has a molecular weight of 209.05 . The IUPAC name for this compound is this compound . . The physical form of this compound is solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H . The InChI key is YSQZCVRMDQNMSE-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 209.05 . It is stored at room temperature . The physical form of this compound is solid .

Scientific Research Applications

Synthesis of PI3K/mTOR Inhibitors

7-Bromocinnoline derivatives serve as key intermediates in the synthesis of PI3K/mTOR inhibitors, critical for cancer research and treatment. The compound synthesized from 6-bromoquinolin-4-ol demonstrates the potential of this compound in creating targeted therapy options for cancer. This approach optimizes the synthesis process, facilitating the development of quinoline-based inhibitors with significant therapeutic implications (Lei et al., 2015).

Anticoccidial Activity

In the realm of veterinary medicine, novel 7-bromo substituted derivatives of quinolinecarboxylate have shown notable anticoccidial activities against Eimeria tenella, a parasitic protozoan affecting poultry. This research points to the potential of this compound derivatives in developing new anticoccidial agents, offering an alternative to current treatments and contributing to the control of coccidiosis in poultry farming (Wang et al., 2009).

Antimalarial Drug Mode of Action

The study on the mode of action of quinoline antimalarial drugs in Plasmodium falciparum-infected red blood cells reveals critical insights into how these drugs function in vivo. By utilizing a bromo analog of chloroquine, researchers uncovered that these compounds inhibit hemozoin crystal growth, a process essential for the parasite's detoxification of heme. This finding highlights the therapeutic potential of bromoquinoline derivatives in disrupting the lifecycle of malaria parasites and provides a foundation for developing more effective antimalarial treatments (Kapishnikov et al., 2019).

Antimicrobial and Antifungal Properties

Steroidal quinolines synthesized through solvent-free, microwave-assisted methods demonstrate promising antimicrobial and antifungal activities. This innovative approach to synthesizing steroidal quinolines, including derivatives of this compound, showcases their potential as new treatments against resistant bacterial and fungal pathogens. The efficiency and selectivity of these compounds against various pathogens underscore their significance in addressing current challenges in antimicrobial resistance (Gogoi et al., 2012).

Synthesis of Neplanocin A Analogues

The design and synthesis of novel carboacyclic nucleosides with a vinyl bromide moiety, inspired by this compound chemistry, illustrate the versatility of this compound in nucleoside analog development. These analogues, aiming to mimic the antiviral activity of neplanocin A, highlight the potential of this compound derivatives in creating new antiviral agents. Such research contributes to the ongoing search for effective treatments against a variety of viral infections, including polio, HSV, and HIV (Choi & Kim, 2003).

Safety and Hazards

The safety information for 7-Bromocinnoline includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

7-bromocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQZCVRMDQNMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00739767
Record name 7-Bromocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375108-47-6
Record name 7-Bromocinnoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375108-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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